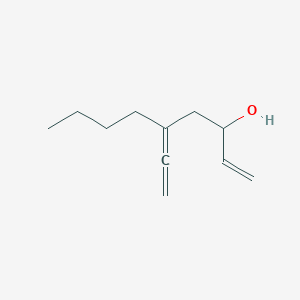
5-Ethenylidenenon-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenylidenenon-1-EN-3-OL is a chemical compound with the molecular formula C10H8O It is known for its unique structure, which includes an ethenylidene group attached to a non-1-en-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylidenenon-1-EN-3-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a hydrazone intermediate, which is heated in a solvent such as Dowtherm A to temperatures above 160°C. The product is then precipitated and purified through recrystallization from dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylidenenon-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
5-Ethenylidenenon-1-EN-3-OL has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethenylidenenon-1-EN-3-OL exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Oct-1-en-3-ol: Known for its role in marine algae as a stress response molecule.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness: 5-Ethenylidenenon-1-EN-3-OL stands out due to its unique ethenylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, differentiating it from other similar molecules.
Properties
CAS No. |
821782-57-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-4-7-8-10(5-2)9-11(12)6-3/h6,11-12H,2-4,7-9H2,1H3 |
InChI Key |
IAFUJNSOPDRRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=C)CC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















